molecular formula C14H19N5O4S B1671419 Gefapixant CAS No. 1015787-98-0

Gefapixant

货号 B1671419
CAS 编号: 1015787-98-0
分子量: 353.4 g/mol
InChI 键: HLWURFKMDLAKOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gefapixant, also known as AF-219 or MK-7264, is a P2X3 receptor antagonist that reduces the cough reflex in patients with refractory or unexplained chronic cough . It has been estimated that 5-10% of adults globally suffer from chronic cough, which is defined as a cough lasting longer than eight weeks . Gefapixant received approval in both Japan and Switzerland in 2022 for the treatment of adult patients with refractory chronic cough (RCC) and unexplained chronic cough (UCC), and received subsequent approval in the EU in September 2023 for the same indications .


Molecular Structure Analysis

The molecular formula of Gefapixant is C14H19N5O4S . The average molecular weight is 353.4 g/mol . The structure of Gefapixant includes a pyrimidine ring which is a key component of its activity .


Physical And Chemical Properties Analysis

The molecular formula of Gefapixant is C14H19N5O4S . The average molecular weight is 353.40 g/mol . The drug is 55% bound to human plasma with a blood/plasma concentration ratio of 1 to 1 .

科学研究应用

1. Treatment of Refractory or Unexplained Chronic Cough

  • Summary of Application : Gefapixant has been studied for its potential to treat refractory or unexplained chronic cough (RCC/UCC). This condition is characterized by a persistent cough that remains unexplained after thorough medical examination and is resistant to most types of treatment .
  • Methods of Application : In clinical trials, patients with RCC/UCC were administered Gefapixant orally. The dosage varied across studies, but a common regimen was 45 mg twice daily .

2. Treatment of Recent-Onset Chronic Cough

  • Summary of Application : Gefapixant has also been evaluated for its efficacy in patients with recent-onset chronic cough, defined as a persistent cough lasting less than a year .
  • Methods of Application : In a phase 3b trial, patients with recent-onset chronic cough were randomized to receive either Gefapixant 45 mg twice daily or a placebo for 12 weeks .
  • Results or Outcomes : Gefapixant demonstrated a significantly greater improvement in cough-specific health status from baseline compared to placebo . The most common adverse events were related to taste, and serious adverse events were rare .

3. Treatment of Persistent Cough in Subjects with Idiopathic Pulmonary Fibrosis (IPF)

  • Summary of Application : Gefapixant has been studied for its potential to alleviate persistent cough in patients with idiopathic pulmonary fibrosis (IPF), a chronic, progressive lung disease characterized by fibrosis of the lung tissues .
  • Methods of Application : In a randomized, placebo-controlled, crossover study, subjects with IPF were administered Gefapixant 50 mg twice daily for 14 days .
  • Results or Outcomes : Gefapixant was generally well-tolerated, but it did not demonstrate a significant improvement in chronic cough in subjects with IPF as defined by the primary endpoint in the study .

属性

IUPAC Name

5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWURFKMDLAKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337212
Record name Gefapixant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gefapixant

CAS RN

1015787-98-0
Record name Gefapixant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015787980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gefapixant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gefapixant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEFAPIXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6L7E3F1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A slurry of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide sulfolane solvate (23.86 kg) in a mixture of ethanol (74.3 kg) and 0.44 N HCl (109.4 kg) was heated to reflux to provide a homogeneous solution of the monohydrochloride salt of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide. This solution was filtered while hot, then treated with concentrated ammonium hydroxide (3.4 L) to liberate the free base of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide. The resultant mixture was cooled slowly to 20 degrees C. and the crystalline product isolated by filtration. The filter cake was washed with water (20.1 kg) and dried under reduced pressure at 70 degrees C. to a constant weight of 8.17 kg (57.7% yield based on di-solvate of sulfolane). MP=281-282° C. 1H nmr (DMSO-d6) delta: 1.27 (d, 6H, J=6.9 Hz), 3.41 (septet, 1H, J=6.9 Hz), 3.89 (s, 3H), 5.87 (s (br), 2H), 6.40 (s (br), 2H), 6.98 (s, 1H), 7.01 (s (br), 2H), 7.07 (s, 1H), 7.36 (s, 1H).
Name
5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide sulfolane
Quantity
23.86 kg
Type
reactant
Reaction Step One
Name
Quantity
109.4 kg
Type
reactant
Reaction Step One
Quantity
74.3 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gefapixant
Reactant of Route 2
Gefapixant
Reactant of Route 3
Gefapixant
Reactant of Route 4
Reactant of Route 4
Gefapixant
Reactant of Route 5
Reactant of Route 5
Gefapixant
Reactant of Route 6
Reactant of Route 6
Gefapixant

Citations

For This Compound
752
Citations
JA Smith, MM Kitt, AH Morice, SS Birring… - The Lancet …, 2020 - thelancet.com
Background Gefapixant is a P2X3 receptor antagonist that has shown promise for the treatment of refractory and unexplained chronic cough. The aim of this study was to evaluate the …
Number of citations: 176 www.thelancet.com
AP Ford, MP Dillon, MM Kitt, JR Gever - Autonomic Neuroscience, 2021 - Elsevier
Gefapixant is the approved generic name for a compound also known as MK-7264, and prior to that AF-219 and RO-4926219. It is the first-in-class clinically developed antagonist for …
Number of citations: 13 www.sciencedirect.com
LP McGarvey, SS Birring, AH Morice, PV Dicpinigaitis… - The Lancet, 2022 - thelancet.com
… for up to 52 weeks of treatment with placebo, gefapixant 15 mg twice per day, or gefapixant 45 mg twice per day. The gefapixant 45 mg twice per day dose showed clinically meaningful …
Number of citations: 106 www.thelancet.com
JA Smith, MM Kitt, P Butera, SA Smith… - European …, 2020 - Eur Respiratory Soc
… anti-tussive potential of gefapixant in the initial … gefapixant at the P2X2/3 receptor on gustatory afferents. The aims of the current studies were to evaluate the dose response of gefapixant …
Number of citations: 93 erj.ersjournals.com
A Markham - Drugs, 2022 - Springer
… development of gefapixant leading … gefapixant with the competitive inhibitor of MATE1 and MATE2K pyrimethamine increased the total gefapixant plasma exposure, reduced gefapixant …
Number of citations: 10 link.springer.com
E Kum, M Patel, N Diab, M Wahab, D Zeraatkar… - JAMA, 2023 - jamanetwork.com
… in that it focuses on gefapixant rather than all P2X3 antagonists. Several reasons informed this protocol deviation: (1) of all P2X3 antagonists, gefapixant was most likely to become …
Number of citations: 2 jamanetwork.com
AH Morice, MM Kitt, AP Ford… - European …, 2019 - Eur Respiratory Soc
… Gefapixant is a P2X3 receptor antagonist that has … , we conducted a study of gefapixant on cough reflex sensitivity to four … Our hypothesis was that gefapixant would differentially affect …
Number of citations: 118 erj.ersjournals.com
DR Muccino, AH Morice, SS Birring… - ERJ open …, 2020 - Eur Respiratory Soc
Objective MicroRNAs (miRNAs) are implicated in the pathogenesis of autoimmune diseases and could be biomarkers of disease activity. This study aimed to identify highly expressed …
Number of citations: 42 openres.ersjournals.com
L McGarvey, M Sher, YG Shvarts, S Lu, WC Wu, P Xu… - Lung, 2023 - Springer
… The large placebo response observed in the current study is consistent with other gefapixant trials [1, 5] and studies of chronic cough [8, 9]. As with gefapixant, improvement in health …
Number of citations: 7 link.springer.com
A Abu-Zaid, AK Aljaili, A Althaqib, F Adem… - Annals of Thoracic …, 2021 - ncbi.nlm.nih.gov
… This study is the first meta-analysis that holistically scrutinized the effect of gefapixant as a novel treatment in patients with chronic cough. Our findings showed that gefapixant exhibits …
Number of citations: 13 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。